molecular formula C9H12Cl2N4 B2845191 (5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride CAS No. 2460754-92-9

(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride

Cat. No.: B2845191
CAS No.: 2460754-92-9
M. Wt: 247.12
InChI Key: PSCDMOSVFCSFMA-UHFFFAOYSA-N
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Description

(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride: is a chemical compound with the molecular formula C9H10N42HCl It is a derivative of imidazole and pyridine, two important heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Imidazol-1-ylpyridin-2-yl)methanamine typically involves the reaction of 2-chloromethyl-5-imidazolylpyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Imidazol-1-ylpyridin-2-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the molecule.

    Substitution: It can participate in substitution reactions where functional groups on the imidazole or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, (5-Imidazol-1-ylpyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine: In medicine, (5-Imidazol-1-ylpyridin-2-yl)methanamine has potential applications as a therapeutic agent. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of (5-Imidazol-1-ylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    (5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride: Similar in structure but with an additional hydrochloride group.

    1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride: A methylated derivative with similar properties.

Uniqueness: (5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride is unique due to its specific combination of imidazole and pyridine rings, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.

Properties

IUPAC Name

(5-imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13;;/h1-4,6-7H,5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCDMOSVFCSFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N2C=CN=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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